4-Methoxyimidazo[2,1-f][1,2,4]triazin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methoxyimidazo[2,1-f][1,2,4]triazin-2-amine is a heterocyclic compound with the molecular formula C6H7N5O and a molecular weight of 165.15 g/mol . This compound is part of the imidazo[2,1-f][1,2,4]triazine family, which is known for its diverse biological activities and applications in various fields of science and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxyimidazo[2,1-f][1,2,4]triazin-2-amine typically involves the construction of the imidazo[2,1-f][1,2,4]triazine ring system. One common method is the annulation of an azole fragment to the 1,2,4-triazine ring . This can be achieved through various synthetic strategies, including the use of enamines and enolates as synthons . The reaction conditions often involve the use of dimethylformamide (DMF) and sodium methoxide (MeONa) as reagents .
Industrial Production Methods
Industrial production of this compound may involve scalable methodologies that ensure high yield and purity. For example, a two-vessel-operated process using simple building blocks such as pyrrole, chloramine, and formamidine acetate has been developed to produce this compound in large quantities . This method emphasizes safety, impurity control, and process optimization to achieve a high overall yield.
Analyse Chemischer Reaktionen
Types of Reactions
4-Methoxyimidazo[2,1-f][1,2,4]triazin-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups on the compound.
Common Reagents and Conditions
Common reagents used in these reactions include DMF, MeONa, hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride . The reaction conditions vary depending on the desired transformation, but they generally involve controlled temperatures and specific solvents to ensure optimal yields.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in various substituted imidazo[2,1-f][1,2,4]triazin-2-amine derivatives .
Wissenschaftliche Forschungsanwendungen
4-Methoxyimidazo[2,1-f][1,2,4]triazin-2-amine has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 4-Methoxyimidazo[2,1-f][1,2,4]triazin-2-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its structure and functional groups . For example, it may inhibit viral replication by targeting viral polymerases or interfere with cancer cell proliferation by inhibiting key signaling pathways .
Vergleich Mit ähnlichen Verbindungen
4-Methoxyimidazo[2,1-f][1,2,4]triazin-2-amine can be compared with other similar compounds, such as:
Imidazo[2,1-f][1,2,4]triazin-4-amine derivatives: These compounds share a similar core structure but differ in their functional groups and biological activities.
Poly-substituted imidazo[2,1-c][1,2,4]triazin-6-amines: These derivatives have different substitution patterns and exhibit distinct cytotoxic activities.
The uniqueness of this compound lies in its specific functional groups and the resulting biological activities, making it a valuable compound for various scientific and industrial applications.
Eigenschaften
Molekularformel |
C6H7N5O |
---|---|
Molekulargewicht |
165.15 g/mol |
IUPAC-Name |
4-methoxyimidazo[2,1-f][1,2,4]triazin-2-amine |
InChI |
InChI=1S/C6H7N5O/c1-12-5-4-8-2-3-11(4)10-6(7)9-5/h2-3H,1H3,(H2,7,10) |
InChI-Schlüssel |
KVGZWDWFKINGIB-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=NC(=NN2C1=NC=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.